N-(2,4-difluorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(2,4-DIFLUOROPHENYL)-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIFLUOROPHENYL)-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Functionalization: Introduction of the difluorophenyl and phenyl groups can be done through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-DIFLUOROPHENYL)-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-(2,4-DIFLUOROPHENYL)-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2,4-DIFLUOROPHENYL)-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation into DNA or RNA to disrupt replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
Uniqueness
N~1~-(2,4-DIFLUOROPHENYL)-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific structural features, such as the presence of difluorophenyl and toluidinomethyl groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C24H21F2N5OS |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-[(2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21F2N5OS/c1-16-7-5-6-10-20(16)27-14-22-29-30-24(31(22)18-8-3-2-4-9-18)33-15-23(32)28-21-12-11-17(25)13-19(21)26/h2-13,27H,14-15H2,1H3,(H,28,32) |
InChI Key |
HGCLHGWBLBCFER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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